

# T9 muscle-targeting peptide sequence and structure

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Compound Name: T9 peptide

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## T9 Muscle-Targeting Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Executive Summary

The **T9 peptide**, with the sequence SKTFNTHPQSTP, is a promising muscle-targeting ligand identified through in vivo phage display in a murine model of Duchenne muscular dystrophy.[1][2] This 12-amino acid peptide has demonstrated a notable ability to selectively bind to muscle cells, specifically C2C12 myoblasts, and to home to heart and quadriceps muscles in vivo.[1][3] Its potential as a targeting moiety for the delivery of therapeutic payloads, such as oligonucleotides, to muscle tissue makes it a person of significant interest in the development of therapies for muscular dystrophies and other muscle-related disorders.[2][4] This technical guide provides a comprehensive overview of the **T9 peptide**, including its core properties, quantitative data on its targeting efficacy, detailed experimental protocols, and a discussion of its putative mechanism of action.

### Core Properties of the T9 Peptide

The T9 muscle-targeting peptide is a linear dodecapeptide with the following fundamental characteristics:

- Amino Acid Sequence: Ser-Lys-Thr-Phe-Asn-Thr-His-Pro-Gln-Ser-Thr-Pro (SKTFNTHPQSTP)[2]

- Molecular Formula: C<sub>58</sub>H<sub>89</sub>N<sub>17</sub>O<sub>20</sub>
- Molecular Weight: 1344.43 g/mol

The structure of the **T9 peptide** has not been extensively characterized by methods such as NMR or X-ray crystallography. However, its linear sequence of 12 amino acids dictates its primary structure. The secondary and tertiary structures in a physiological environment are likely to be flexible, a common characteristic of short peptides that allows for induced-fit binding to their biological targets.

## Quantitative Data

The following tables summarize the available quantitative data regarding the binding and targeting capabilities of the **T9 peptide**.

Table 1: In Vitro Binding Affinity

Cell Line	Peptide	Method	Outcome	Reference
C2C12 myoblasts	T9 (SKTFNTHPQST P)	Phage Display & Binding Assay	Enhanced binding affinity compared to a scrambled control peptide. [1]	Seow et al., 2010[1]

Note: Specific dissociation constants (K<sub>d</sub>) from the original publication were not available in the searched excerpts. The primary literature indicates a qualitative enhancement of binding.

Table 2: In Vivo Tissue Specificity

Animal Model	Peptide Conjugate	Administration Route	Target Tissues	Outcome	Reference
C57BL/6 mice	Fluorescein-labeled T9	Tail-vein injection	Heart, Quadriceps	Increased specificity for heart and quadriceps muscle.[1]	Seow et al., 2010[1]
mdx mice	T9-conjugated oligonucleotides	Intravenous	Heart, Quadriceps	Increased specificity for heart and quadriceps muscles compared to kidney, liver, and diaphragm.[2]	Referenced in review[2]

## Experimental Protocols

The following sections detail the methodologies for the key experiments related to the **T9 peptide**.

### In Vivo Phage Display for T9 Identification

This protocol is based on the methodology used to identify the **T9 peptide**.[\[1\]](#)[\[5\]](#)

- **Library Administration:** A 12-mer peptide phage display library (e.g., M13) is administered intravenously into a disease model mouse (e.g., mdx mouse).[\[1\]](#)
- **Circulation and Perfusion:** The phage library is allowed to circulate for a defined period (e.g., 10-60 minutes) to allow for binding to target tissues.[\[6\]](#) The mouse is then anesthetized and perfused with a suitable buffer (e.g., PBS with a vasodilator) to remove unbound phage from the circulation.[\[6\]](#)
- **Tissue Harvest and Phage Elution:** The target tissues (e.g., quadriceps and heart) and control organs (e.g., liver) are harvested.[\[1\]](#)[\[6\]](#) The tissues are homogenized, and the bound

phage are eluted using a low pH buffer (e.g., glycine-HCl) or a competitive ligand.

- **Phage Amplification:** The eluted phage are used to infect a suitable E. coli host strain for amplification. The amplified phage are then purified and tittered.
- **Subsequent Rounds of Panning:** The amplified phage pool is used for subsequent rounds of in vivo panning (typically 3 rounds) to enrich for peptides with high affinity for the target tissue.[\[1\]](#)
- **Sequencing and Analysis:** After the final round, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the peptide sequences.[\[5\]](#)

## Peptide Synthesis and Purification

The **T9 peptide** can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Resin Preparation:** A suitable resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in a solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[\[10\]](#)[\[11\]](#)
- **Amino Acid Coupling:** The C-terminal amino acid (Proline in the case of T9) is coupled to the resin.
- **Deprotection and Coupling Cycles:** The Fmoc protecting group on the N-terminus of the coupled amino acid is removed using a base (e.g., 20% piperidine in DMF). The next Fmoc-protected amino acid in the sequence is then activated (e.g., with HBTU/HOBt or HATU) and coupled to the free N-terminus. This cycle of deprotection and coupling is repeated for each amino acid in the T9 sequence.[\[10\]](#)
- **Cleavage and Deprotection:** Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).[\[5\]](#)
- **Purification:** The crude peptide is precipitated with cold diethyl ether and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[\[5\]](#)
- **Characterization:** The purity and identity of the synthesized **T9 peptide** are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[\[5\]](#)

## In Vitro Binding Assay

To assess the binding of the **T9 peptide** to muscle cells, the following protocol can be used.[\[1\]](#)

- Cell Culture: C2C12 myoblasts are cultured in a suitable medium (e.g., DMEM with 10% FBS) in multi-well plates until they reach a desired confluency.[\[12\]](#)
- Peptide Incubation: The cells are incubated with varying concentrations of fluorescein-labeled **T9 peptide** or a scrambled control peptide in a binding buffer for a specified time at a controlled temperature (e.g., 4°C to minimize internalization).
- Washing: The cells are washed multiple times with cold PBS to remove unbound peptide.
- Quantification: The amount of bound peptide is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.[\[4\]](#)
- Data Analysis: The binding affinity (e.g., Kd) can be determined by plotting the fluorescence intensity against the peptide concentration and fitting the data to a binding isotherm.

## In Vivo Biodistribution Study

The tissue-specific targeting of the **T9 peptide** can be evaluated in vivo.[\[1\]](#)[\[13\]](#)

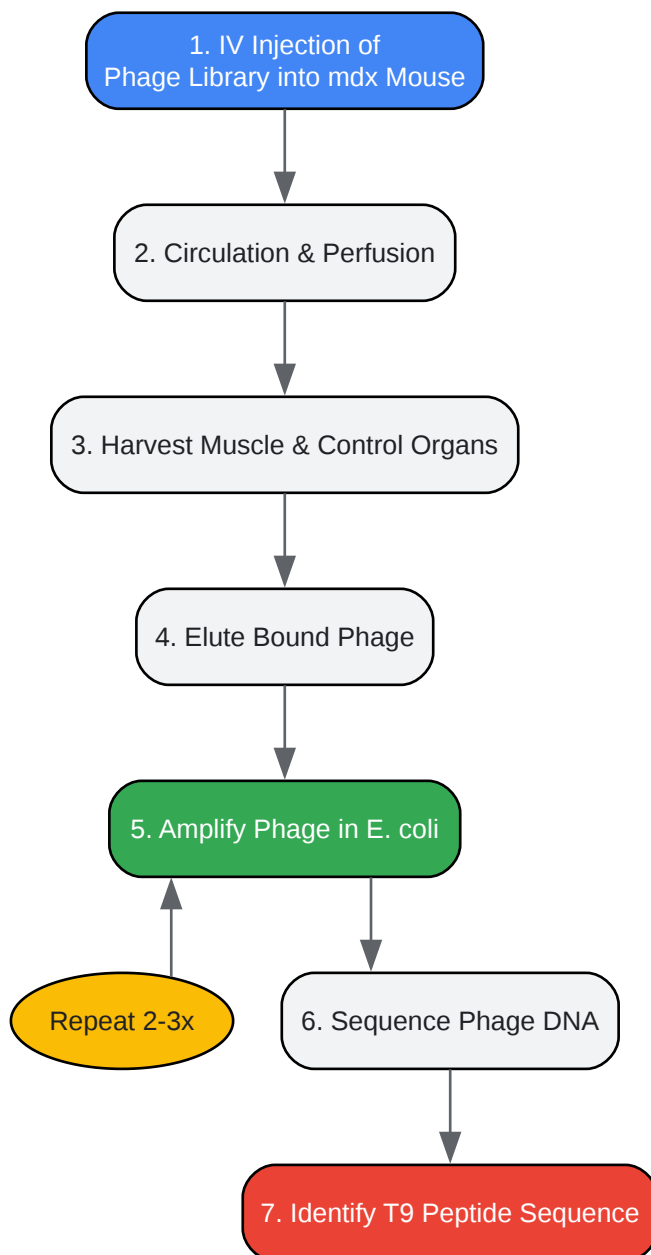
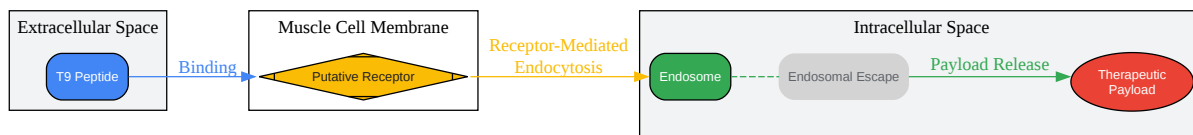
- Peptide Labeling: The **T9 peptide** is labeled with a detectable tag, such as fluorescein or a radionuclide.[\[14\]](#)[\[15\]](#)
- Animal Administration: The labeled peptide is administered to mice (e.g., C57BL/6 or mdx) via a systemic route, typically tail vein injection.[\[1\]](#)[\[13\]](#)
- Time-Course Analysis: At various time points post-injection (e.g., 15 min, 1 hr, 4 hr, 24 hr), cohorts of mice are euthanized.[\[13\]](#)
- Tissue Harvesting and Imaging: Organs of interest (quadriceps, heart, liver, kidney, spleen, lung, brain) are harvested. The biodistribution of the labeled peptide is assessed by ex vivo imaging of the organs using an appropriate imaging system (e.g., fluorescence imaging system).[\[13\]](#)

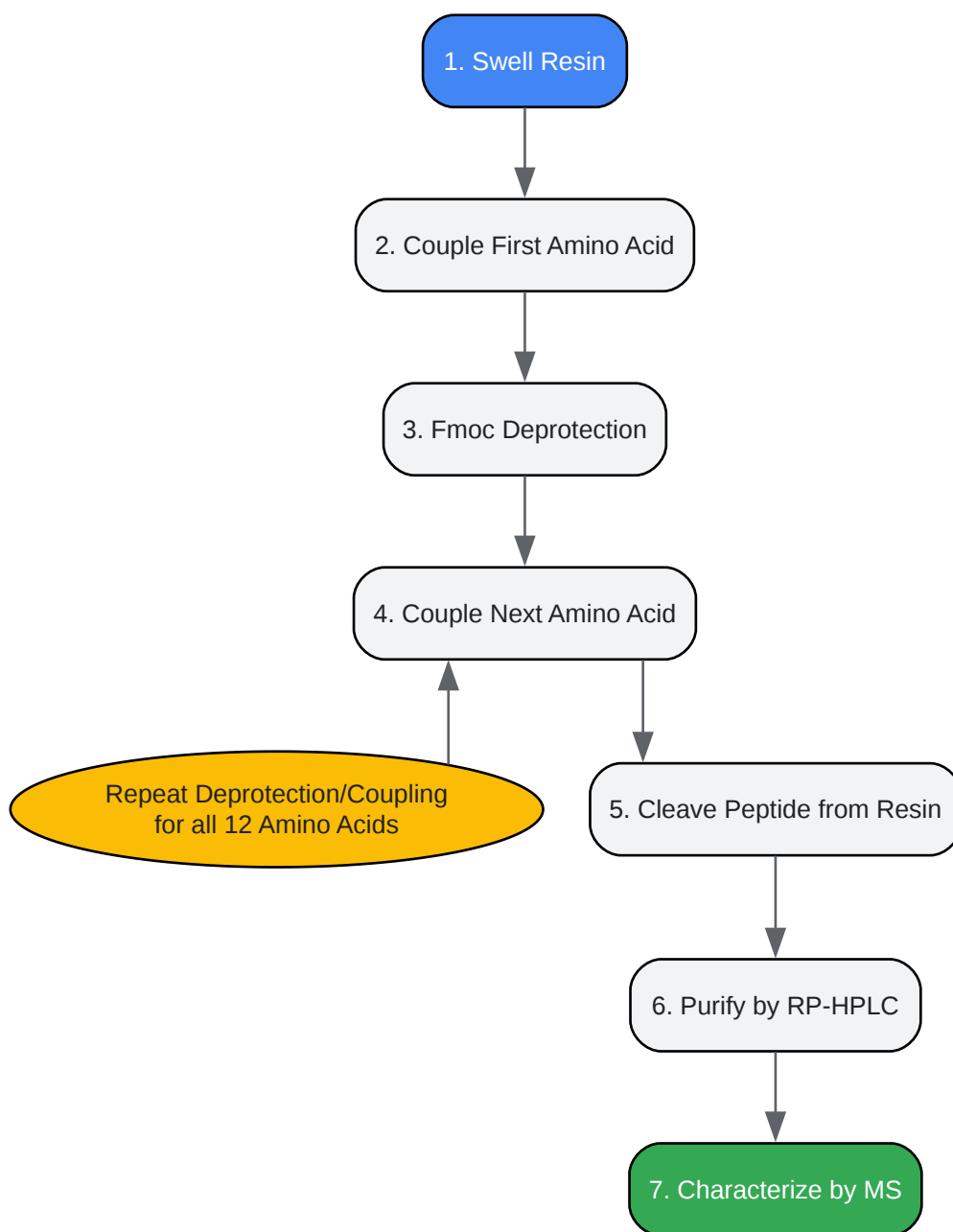
- Quantitative Analysis: The fluorescence intensity in each organ is quantified and normalized to the weight of the tissue to determine the relative accumulation of the peptide in different tissues.[16]

## Signaling Pathways and Experimental Workflows

### Putative Mechanism of Action and Signaling Pathway

The precise receptor and signaling pathway for the **T9 peptide** on muscle cells have not been definitively identified in the available literature. However, based on the behavior of other cell-targeting peptides, a receptor-mediated endocytosis mechanism is hypothesized.[2][17]





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